molecular formula C32H24N2O6 B3826399 1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrolidine-2,5-dione CAS No. 5187-14-4

1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrolidine-2,5-dione

Cat. No.: B3826399
CAS No.: 5187-14-4
M. Wt: 532.5 g/mol
InChI Key: VEAJHXZNVZGQGH-PHEQNACWSA-N
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Description

1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrolidine-2,5-dione is a complex organic compound. It features multiple functional groups, including pyrrolidine-2,5-dione and phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

    Step 1: Formation of the pyrrolidine-2,5-dione ring through cyclization reactions.

    Step 2: Introduction of phenyl groups via Friedel-Crafts acylation.

    Step 3: Formation of the enone structure through aldol condensation.

Industrial Production Methods

Industrial production may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones.

    Reduction: Reduction reactions may convert the enone structure to an alcohol.

    Substitution: Electrophilic aromatic substitution can introduce additional functional groups to the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of complex molecules.

Biology

It may serve as a probe in biochemical studies to understand enzyme interactions.

Medicine

Industry

The compound can be used in the production of advanced materials, such as polymers with specific properties.

Mechanism of Action

The compound’s mechanism of action involves interactions with molecular targets, such as enzymes or receptors. The enone structure may participate in Michael addition reactions, while the pyrrolidine-2,5-dione ring can form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrolidine-2,5-dione
  • This compound

Properties

IUPAC Name

1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N2O6/c35-27(23-3-1-5-25(19-23)33-29(37)15-16-30(33)38)13-11-21-7-9-22(10-8-21)12-14-28(36)24-4-2-6-26(20-24)34-31(39)17-18-32(34)40/h1-14,19-20H,15-18H2/b13-11+,14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAJHXZNVZGQGH-PHEQNACWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)C=CC3=CC=C(C=C3)C=CC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(C(=O)C1)C2=CC=CC(=C2)C(=O)/C=C/C3=CC=C(C=C3)/C=C/C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80416721
Record name STK000177
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5187-14-4
Record name STK000177
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrolidine-2,5-dione

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